Elimination of Racemization and β-Elimination Risk Relative to Cysteine Analogs
Fmoc-N-Me-Homocys(Trt)-OH, like its non-methylated homocysteine counterpart, eliminates the risk of racemization and β-elimination inherent to cysteine derivatives during SPPS. This is a class-level property of homocysteine derivatives when compared to cysteine analogs . In contrast, Fmoc-Cys(Trt)-OH has been shown to undergo considerable racemization (up to 30% epimerization) under standard base-catalyzed acylation conditions, necessitating specialized neutral activation protocols to achieve negligible epimerization [1].
| Evidence Dimension | Racemization Risk During Standard SPPS Coupling |
|---|---|
| Target Compound Data | No risk of racemization or β-elimination |
| Comparator Or Baseline | Fmoc-Cys(Trt)-OH: Considerable racemization (approx. 30% epimerization) under standard DIEA base-catalyzed conditions |
| Quantified Difference | Complete elimination of racemization liability; avoids need for specialized neutral activation protocols |
| Conditions | Standard Fmoc-SPPS base-catalyzed acylation methods |
Why This Matters
This eliminates the need for specialized, often less efficient, coupling protocols required for cysteine analogs, ensuring higher stereochemical purity and simplifying process development for procurement and manufacturing scale-up.
- [1] Kaiser, T., Nicholson, G., Kohlbau, H., & Voelter, W. (1996). Racemization studies of Fmoc-Cys(Trt)-OH during stepwise Fmoc-solid phase peptide synthesis. Tetrahedron Letters, 37(8), 1187-1190. View Source
